2-[(2-bromophenyl)methoxy]benzoic Acid
CAS No.:
Cat. No.: VC0005524
Molecular Formula: C14H11BrO3
Molecular Weight: 307.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrO3 |
|---|---|
| Molecular Weight | 307.14 g/mol |
| IUPAC Name | 2-[(2-bromophenyl)methoxy]benzoic acid |
| Standard InChI | InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | IYPKPTAZUPMKGH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br |
| Appearance | Assay:≥95%A crystalline solid |
Introduction
2-[(2-bromophenyl)methoxy]benzoic acid, with the molecular formula C14H11BrO3, is a member of the benzoic acid family. It is identified by its PubChem ID as 2160985 and has a molecular weight of 307.14 g/mol . This compound is also known by several synonyms, including 2-[(2-bromobenzyl)oxy]benzoic acid and ML097 .
Synonyms and Identifiers
Safety and Hazards
2-[(2-bromophenyl)methoxy]benzoic acid poses several hazards:
Research and Applications
While specific applications of 2-[(2-bromophenyl)methoxy]benzoic acid are not widely documented, compounds within the benzoic acid family are often used in pharmaceutical and chemical synthesis due to their versatility in forming derivatives. The presence of a bromine atom suggests potential use in further chemical transformations, such as cross-coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume